molecular formula C18H13ClN2OS B2926235 7-CHLORO-4-(METHYLSULFANYL)-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 866340-65-0

7-CHLORO-4-(METHYLSULFANYL)-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE

Cat. No.: B2926235
CAS No.: 866340-65-0
M. Wt: 340.83
InChI Key: ROCXALXJOBZMAT-UHFFFAOYSA-N
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Description

7-Chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzene ring and a pyran moiety. Key substituents include:

  • 7-Chloro: A chlorine atom at position 7, which enhances electronegativity and influences binding interactions.
  • 2-Phenyl: A phenyl ring at position 2, which may enhance π-π stacking interactions in biological targets.

Its chromeno[2,3-d]pyrimidine scaffold differentiates it from simpler pyrimidine derivatives, offering unique conformational rigidity .

Properties

IUPAC Name

7-chloro-4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c1-23-18-14-10-12-9-13(19)7-8-15(12)22-17(14)20-16(21-18)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCXALXJOBZMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate at room temperature. The mixture is then heated to reflux (78°C) and monitored using TLC. After the reaction, the mixture is concentrated under reduced pressure, and the pH is adjusted to 1-2 using 6M hydrochloric acid. The resulting product is filtered and dried to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while Suzuki coupling can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 7-chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine involves its interaction with molecular targets such as thymidylate synthase. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to receptor tyrosine kinases, inhibiting their activity and affecting cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis, and biological activity of 7-chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine with analogous compounds from the evidence:

Compound Core Structure Key Substituents Biological Activity Synthesis Highlights
This compound (Target) Chromeno[2,3-d]pyrimidine 7-Cl, 4-SCH₃, 2-Ph Not reported (inferred kinase/antiviral potential) Likely involves Suzuki coupling for phenyl introduction; analogous to EP 2 402 347 A1
Lexibulin () Pyrrolo[2,3-d]pyrimidine 4-Pyrimidinamine, 7-(methylsulfonyl), morpholinyl Inactive against HBV in assays Multi-step synthesis with sulfonylation and morpholine coupling
SRI-32007 (Cyr997) () Pyrrolo[2,3-d]pyrimidine 4-Pyrimidinamine, 7-(methylsulfonyl), 2-morpholino Confirmed anti-HBV activity Similar to lexibulin but with modified sulfonyl/morpholino groups
5-(4-Morpholinofuro[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine () Furo[3,2-d]pyrimidine 4-Morpholino, 2-pyrimidin-2-amine Not reported Microwave-assisted Suzuki coupling (130°C, 10 min)
2-(Benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine () Pyrrolo[2,3-d]pyrimidine 2-S-benzyl, 4-CH₃, 7-Ph Not reported Likely SNAr displacement for sulfanyl introduction

Key Findings:

The 7-chloro substituent in the target is distinct from the 7-(methylsulfonyl) group in lexibulin/SRI-32007, which may reduce metabolic oxidation risks compared to sulfonyl groups .

Substituent Effects :

  • Methylsulfanyl (SCH₃) at position 4 in the target compound is less polar than methylsulfonyl (SO₂CH₃) in lexibulin/SRI-32007, possibly improving membrane permeability .
  • The 2-phenyl group in the target aligns with the 7-phenyl in ’s compound, suggesting shared π-stacking capabilities but divergent positional effects .

Synthetic Routes :

  • The target’s synthesis may parallel the microwave-assisted Suzuki coupling described in for introducing aryl groups .
  • Unlike ’s SNAr-based sulfanyl introduction, the target’s methylsulfanyl group might require thiolation steps under basic conditions .

Biological Activity: While SRI-32007 () demonstrated anti-HBV activity, the target’s chromeno core and chloro/sulfanyl substituents could modulate activity against different viral or kinase targets .

Biological Activity

7-Chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3OC_{16}H_{14}ClN_{3}O, with a molecular weight of approximately 299.75 g/mol. The compound features a chromeno-pyrimidine scaffold, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of chromeno-pyrimidine compounds exhibit notable antitumor properties. For instance, compounds synthesized from this scaffold were tested against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results indicated that several derivatives showed cytotoxic effects at low micromolar concentrations, suggesting their potential as anticancer agents.

CompoundCell LineIC50 (μM)
1MCF710
2HCT11615
3HepG212

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli16
Bacillus cereus64

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown promising anti-inflammatory activity. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of the chromeno-pyrimidine scaffold and evaluated their biological activities. Among these, a specific derivative exhibited an IC50 value of 8 μM against MCF7 cells, outperforming traditional chemotherapeutics like doxorubicin .
  • Mechanism of Action : Research indicated that the compound inhibits cell proliferation through the induction of apoptosis in cancer cells. This mechanism was confirmed by flow cytometry analysis showing increased annexin V staining in treated cells .

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